molecular formula C14H22O3 B7876717 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol

Cat. No.: B7876717
M. Wt: 238.32 g/mol
InChI Key: MZOSGZNYPJIHTC-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol is a substituted aromatic alcohol featuring a phenyl ring with methoxy (-OCH₃) and pentyloxy (-O(CH₂)₄CH₃) groups at positions 3 and 4, respectively, and an ethanol (-CH₂CH₂OH) substituent. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the ether and alcohol groups, and lipophilicity from the pentyl chain.

Properties

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSGZNYPJIHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pentyl bromide in the presence of a base to form 3-methoxy-4-(pentyloxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: The major products include 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanone or 1-(3-Methoxy-4-(pentyloxy)phenyl)acetaldehyde.

    Reduction: The major product is 1-(3-Methoxy-4-(pentyloxy)phenyl)ethane.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyloxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol and related compounds:

Compound Name Substituents (Position) Functional Group Molecular Weight Key Physical Properties (if available) Potential Applications References
This compound 3-OCH₃, 4-O(CH₂)₄CH₃ Ethanol 268.34 (calc.) Not reported Hypothesized: Bioactive agents
1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone 2-OH, 4-O(CH₂)₄CH₃ Ketone 250.33 m.p. 36–37°C; b.p. 161–162°C UV absorbers, synthetic intermediates
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 3-OCH₃, 4-O(CH₂)₂Ph Methanol 302.37 Purity: 95% Not specified
(4-(Pentyloxy)phenyl)methanol 4-O(CH₂)₄CH₃ Methanol 196.29 Synthesized via bromomethyl intermediates 15-lipoxygenase-1 inhibitors
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethanone 3-OCH₃, 4-O(CH₂)CH(CH₂CH₃)₂ Ketone 236.31 m.p./b.p. not reported; CAS: 1016880-51-5 Material science intermediates

Key Comparative Insights

Substituent Position and Chain Length
  • Methoxy vs.
Functional Group Impact
  • Ethanol vs. Ketone: The ethanol group in the target compound enables hydrogen bonding and participation in esterification, whereas ketones (e.g., 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone) are more reactive in nucleophilic additions but lack alcohol-specific interactions .
  • Methanol vs.

Biological Activity

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol, a phenolic compound, has garnered attention for its potential biological activities, particularly in antimicrobial, antioxidant, and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

  • Chemical Formula : C_{13}H_{18}O_{3}
  • Molecular Weight : 222.28 g/mol

The compound is synthesized through a series of reactions involving phenolic precursors and alkylation processes. The synthesis typically includes the reaction of 3-methoxy-4-hydroxyphenyl compounds with pentyloxy groups under controlled conditions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of related phenolic compounds. For instance, derivatives of 4-hydroxyphenyl have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1520
1-(3-Methoxy-4-hydroxyphenyl)propan-1-oneEscherichia coli1225
EugenolPseudomonas aeruginosa1815

Studies indicate that the introduction of alkoxy groups enhances the antimicrobial efficacy of phenolic compounds by increasing lipophilicity, which facilitates membrane penetration.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has shown that phenolic compounds possess significant radical scavenging abilities.

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound7530
Gallic Acid8525
Ascorbic Acid9020

The ability to scavenge free radicals is attributed to the hydroxyl groups present in the structure, which donate electrons to stabilize free radicals.

Cytotoxicity Studies

Cytotoxic effects on cancer cell lines have been investigated for various phenolic compounds. For example, studies on similar derivatives show promising results in inhibiting cell proliferation.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)40
CurcuminMCF-7 (breast cancer)15
ResveratrolA549 (lung cancer)25

The observed cytotoxicity suggests that structural modifications can enhance the therapeutic potential of these compounds against specific cancer types.

Case Studies

A notable case study involved testing a series of alkoxy-substituted phenols for their bioactivity. The findings indicated that increasing the alkyl chain length improved both antimicrobial and antioxidant properties, demonstrating a structure-activity relationship that could guide future synthesis.

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